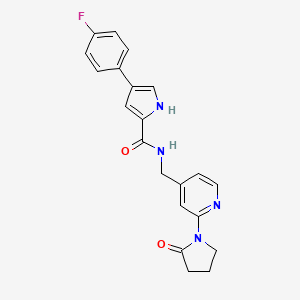

4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a pyrrolidinyl moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrrolidinyl moiety. One common synthetic route includes the following steps:

Preparation of 4-fluorophenylboronic acid: : This can be achieved through the reaction of 4-fluorophenyl magnesium bromide with boronic acid.

Formation of pyrrole-2-carboxamide: : This involves the reaction of pyrrole-2-carboxylic acid with ammonia or an amine derivative.

Coupling of the two intermediates: : The fluorophenyl group is then coupled with the pyrrole-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Introduction of the pyrrolidinyl moiety: : The final step involves the reaction of the intermediate with 2-oxopyrrolidin-1-yl pyridin-4-ylmethyl chloride to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring in the compound’s structure may undergo nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example, the 2-oxopyrrolidin-1-yl group at the pyridine’s 2-position activates the adjacent carbon for nucleophilic attack.

Hydrogen Bond-Driven Interactions

The pyrrole-2-carboxamide group participates in hydrogen bonding with biological targets (e.g., Asp645 and Tyr646 in MmpL3), which is critical for its bioactivity. This interaction is sensitive to structural modifications:

-

Methylation of the pyrrole nitrogen or amide hydrogens eliminates hydrogen bonding, reducing potency by >100-fold .

-

Fluorophenyl groups at the 4-position enhance metabolic stability by resisting oxidative clearance in microsomal assays .

Oxidation and Reduction

The pyrrolidinone moiety and fluorophenyl group are susceptible to redox reactions:

-

Oxidation : The pyrrolidinone ring may undergo further oxidation under strong acidic conditions (e.g., KMnO4), potentially forming dicarbonyl derivatives.

-

Reduction : Lithium aluminum hydride (LiAlH4) could reduce the amide bond to an amine, though this is structurally disruptive.

Metabolic Stability

Substituents significantly impact metabolic clearance in mouse microsomes:

| Substituent Position | Stability (Half-Life) | Outcome | Source |

|---|---|---|---|

| 4-Fluorophenyl | >60 min | High stability due to electron-withdrawing effects | |

| Unsubstituted phenyl | <30 min | Rapid oxidative degradation |

Amide Hydrolysis

The carboxamide linker is stable under physiological pH but hydrolyzes in strongly acidic or basic conditions:

-

Acidic hydrolysis (HCl, 80°C): Cleaves the amide bond to yield 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid and 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanamine .

-

Enzymatic hydrolysis : Liver esterases may slowly metabolize the amide group in vivo .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature allows for electrophilic substitution, though the fluorophenyl group directs reactivity:

Aplicaciones Científicas De Investigación

The compound exhibits notable biological activities, primarily through its interaction with various receptors:

Dopamine Transporter Inhibition

Research indicates that compounds with similar structures can inhibit the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This inhibition may have implications for treating conditions such as:

- Addiction Disorders : By modulating dopamine levels, the compound may reduce the reinforcing effects of drugs like cocaine.

| Study | Findings |

|---|---|

| Behavioral Studies | Significant reduction in psychostimulant behaviors in rat models without inducing psychostimulant effects. |

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This action could impede tumor angiogenesis, thereby limiting tumor growth.

Case Study 1: Dopamine Transporter Inhibition

A study demonstrated that similar compounds showed promising results in inhibiting DAT, leading to reduced effects of psychostimulants in animal models. The structure-activity relationship (SAR) analysis indicated that modifications to the fluorophenyl group significantly impacted binding affinity.

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:

- Modifications to the fluorophenyl and pyridine groups can significantly alter binding affinities for DAT and other receptors.

| Compound | DAT Binding Affinity (Ki, nM) | VEGFR Binding Affinity (Ki, nM) |

|---|---|---|

| 4-(4-fluorophenyl)-N-acetamide | TBD | TBD |

| Similar Compounds | 23 | TBD |

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

This compound is unique due to its combination of fluorophenyl, pyrrolidinyl, and carboxamide groups. Similar compounds include:

4-(4-fluorophenyl)benzoic acid: : Lacks the pyrrolidinyl and carboxamide groups.

2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethylamine: : Lacks the fluorophenyl and carboxamide groups.

Pyrrole-2-carboxamide derivatives: : Lacks the fluorophenyl and pyrrolidinyl groups.

These compounds differ in their chemical structure and, consequently, their properties and applications.

Actividad Biológica

The compound 4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the area of antimicrobial and anticancer properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and functional groups that enhance its biological activity. The presence of the fluorophenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives, including the compound , exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a related study indicated that similar pyrrole-2-carboxamides displayed minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against resistant strains, with low cytotoxicity (IC50 > 64 μg/mL) . The mechanism of action involves inhibition of the mycolic acid biosynthesis pathway through targeting the MmpL3 protein in M. tuberculosis .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. It has been evaluated for its ability to induce apoptosis in cancer cell lines. Preliminary findings suggest that compounds with similar structural motifs can inhibit cell proliferation and promote cell death in various cancer types by disrupting key signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:

- Inhibition of Mycolic Acid Biosynthesis : By targeting MmpL3, the compound interferes with the synthesis of essential components in bacterial cell walls, leading to bacterial cell death.

- Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways through modulation of Bcl-2 family proteins or caspases, although further research is needed to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Drug-resistant Tuberculosis : A study demonstrated that a series of pyrrole derivatives showed significant activity against M. tuberculosis, with one compound achieving MIC values as low as 0.016 μg/mL while maintaining a high selectivity index .

- Cancer Cell Line Studies : Another investigation into the anticancer properties revealed that compounds structurally related to our target exhibited IC50 values ranging from 10 to 30 μM across various cancer cell lines, indicating promising therapeutic potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 425.5 g/mol |

| Minimum Inhibitory Concentration (MIC) | < 0.016 μg/mL |

| Cytotoxicity (IC50) | > 64 μg/mL |

| Selectivity Index | > 2000 |

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c22-17-5-3-15(4-6-17)16-11-18(24-13-16)21(28)25-12-14-7-8-23-19(10-14)26-9-1-2-20(26)27/h3-8,10-11,13,24H,1-2,9,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLHLXNYLRGWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.